molecular formula C₈H₁₄O₂ B1145964 1-Ethoxy-2-methyl-1-penten-3-one CAS No. 187222-11-3

1-Ethoxy-2-methyl-1-penten-3-one

Cat. No.: B1145964
CAS No.: 187222-11-3
M. Wt: 142.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2-methyl-1-penten-3-one is an organic compound with the molecular formula C8H14O2. It is a member of the unsaturated ketones family and is characterized by its unique structure, which includes an ethoxy group and a methyl group attached to a pentenone backbone.

Preparation Methods

The synthesis of 1-Ethoxy-2-methyl-1-penten-3-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl vinyl ether with methyl vinyl ketone under acidic conditions. This reaction proceeds via an electrophilic addition mechanism, where the ethoxy group is introduced to the pentenone structure .

Industrial production methods for this compound typically involve large-scale chemical processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-Ethoxy-2-methyl-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 results in alcohols .

Scientific Research Applications

1-Ethoxy-2-methyl-1-penten-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Ethoxy-2-methyl-1-penten-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and methyl groups play a crucial role in determining the compound’s reactivity and binding affinity. Pathways involved in its action include electrophilic addition and nucleophilic substitution, which facilitate the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

1-Ethoxy-2-methyl-1-penten-3-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-1-ethoxy-2-methylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-8(9)7(3)6-10-5-2/h6H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUKVGVMFVCANI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=COCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C(=C/OCC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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